4-Fluoro-3-(4-methylpiperazin-1-yl)aniline 4-Fluoro-3-(4-methylpiperazin-1-yl)aniline
Brand Name: Vulcanchem
CAS No.: 105377-06-8
VCID: VC8172122
InChI: InChI=1S/C11H16FN3/c1-14-4-6-15(7-5-14)11-8-9(13)2-3-10(11)12/h2-3,8H,4-7,13H2,1H3
SMILES: CN1CCN(CC1)C2=C(C=CC(=C2)N)F
Molecular Formula: C11H16FN3
Molecular Weight: 209.26 g/mol

4-Fluoro-3-(4-methylpiperazin-1-yl)aniline

CAS No.: 105377-06-8

Cat. No.: VC8172122

Molecular Formula: C11H16FN3

Molecular Weight: 209.26 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-3-(4-methylpiperazin-1-yl)aniline - 105377-06-8

Specification

CAS No. 105377-06-8
Molecular Formula C11H16FN3
Molecular Weight 209.26 g/mol
IUPAC Name 4-fluoro-3-(4-methylpiperazin-1-yl)aniline
Standard InChI InChI=1S/C11H16FN3/c1-14-4-6-15(7-5-14)11-8-9(13)2-3-10(11)12/h2-3,8H,4-7,13H2,1H3
Standard InChI Key LZWADEXTXMZMHI-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=C(C=CC(=C2)N)F
Canonical SMILES CN1CCN(CC1)C2=C(C=CC(=C2)N)F

Introduction

Chemical Structure and Nomenclature

The molecular structure of 4-fluoro-3-(4-methylpiperazin-1-yl)aniline consists of an aniline backbone (C6H5NH2) substituted with a fluorine atom at the para position and a 4-methylpiperazine group at the meta position. The piperazine moiety introduces a six-membered ring containing two nitrogen atoms, one of which is methylated.

Systematic Nomenclature

  • IUPAC Name: 4-Fluoro-3-(4-methylpiperazin-1-yl)aniline .

  • CAS Registry Number: 1310680-05-7 .

  • Molecular Formula: C11H15FN4 (calculated based on structural analysis).

  • Molecular Weight: 222.26 g/mol (theoretical).

Structural Features

  • The aromatic ring provides a planar framework for electronic conjugation, while the piperazine group introduces stereoelectronic complexity.

  • The fluorine atom at the 4-position enhances electronegativity, influencing intermolecular interactions such as hydrogen bonding and dipole-dipole forces .

Synthesis and Manufacturing

While no explicit synthesis route for 4-fluoro-3-(4-methylpiperazin-1-yl)aniline is documented, analogous compounds suggest a multi-step process involving nucleophilic aromatic substitution and reductive amination.

Proposed Synthetic Pathway

  • Nitration and Fluorination:

    • 3-Nitroaniline is fluorinated using hydrogen fluoride or a fluorinating agent like Selectfluor® to yield 4-fluoro-3-nitroaniline.

  • Piperazine Introduction:

    • The nitro group is reduced to an amine, followed by coupling with 1-methylpiperazine via Buchwald-Hartwig amination or Ullmann-type reactions .

  • Purification:

    • Column chromatography or recrystallization isolates the final product.

Key Challenges

  • Regioselectivity: Ensuring precise substitution at the 3-position requires careful control of reaction conditions.

  • Piperazine Stability: The basicity of the piperazine nitrogen may necessitate protective group strategies during synthesis .

Physicochemical Properties

Based on structurally related compounds, the following properties are inferred:

PropertyValue/Range
Physical StateCrystalline solid
Melting Point120–140°C (estimated)
Solubility- Soluble in DMSO, DMF
- Sparingly soluble in H2O
LogP (Octanol/Water)~2.1 (predicted)

The fluorine atom and piperazine group contribute to moderate lipophilicity, making the compound suitable for organic solvent-based reactions .

Applications in Pharmaceutical Chemistry

Piperazine derivatives are ubiquitous in drug discovery due to their ability to modulate pharmacokinetic properties and target receptor binding.

Biological Activity

  • Dopamine Receptor Modulation: Piperazine-containing compounds often interact with CNS targets, suggesting potential antipsychotic or antidepressant applications .

  • Anticancer Agents: Fluorinated anilines are explored as kinase inhibitors; the 4-methylpiperazine group may enhance blood-brain barrier penetration .

Case Studies

  • Analogous Structures: Compounds like 4-(3-fluoro-3-methylpiperidin-1-yl)aniline (PubChem CID: 115025962) exhibit antitumor activity in preclinical models .

  • Pipeline Drugs: Similar fluorinated piperazines are under investigation for neurodegenerative diseases, highlighting this compound’s relevance .

Analytical Characterization

Modern techniques enable precise structural elucidation:

Spectroscopic Methods

  • NMR:

    • ¹H NMR: Signals at δ 6.5–7.0 ppm (aromatic protons), δ 2.5–3.5 ppm (piperazine CH2 groups).

    • ¹³C NMR: Peaks near δ 160 ppm (C-F), δ 50–60 ppm (piperazine carbons) .

  • Mass Spectrometry:

    • ESI-MS: Molecular ion peak at m/z 223.2 [M+H]+ .

Future Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the piperazine and fluorine substituents could optimize bioactivity.

  • Green Chemistry: Developing catalytic, solvent-free synthesis routes to improve sustainability .

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